



An In-depth Technical Guide to (3S,5S)-Atorvastatin Sodium Salt

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Compound of Interest

Compound Name: (3S,5S)-Atorvastatin Sodium Salt

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CAS Number: 1428118-38-0[1][2]

This technical guide provides a comprehensive overview of **(3S,5S)-Atorvastatin Sodium Salt**, an enantiomer of the widely-prescribed cholesterol-lowering drug, Atorvastatin. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, distinct biological activities, and relevant experimental protocols.

Physicochemical Properties

(3S,5S)-Atorvastatin Sodium Salt is a stereoisomer of Atorvastatin. While the clinically used form, (3R,5R)-Atorvastatin, is a potent inhibitor of HMG-CoA reductase, the (3S,5S) enantiomer exhibits significantly different biological characteristics.[2][3]



Property	Value	Reference
CAS Number	1428118-38-0	[1]
Molecular Formula	С33H34FN2O5 · Na	
Molecular Weight	580.6 g/mol	_
Formal Name	2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, monosodium salt	
Synonyms	ent-Atorvastatin sodium salt, Atorvastatin EP Impurity E	
Appearance	Crystalline solid	
Solubility	DMF: 25 mg/mLDMSO: 15 mg/mLEthanol: 0.5 mg/mLDMF:PBS (pH 7.2) (1:9): 0.1 mg/mL	-
λтах	246 nm	-

Synthesis Overview

The synthesis of Atorvastatin enantiomers is a complex process involving the construction of a substituted pyrrole core and a chiral dihydroxyheptanoic acid side chain. The most common industrial method for the core is the Paal-Knorr synthesis. The stereochemistry of the side chain is critical for the molecule's activity and is typically introduced using asymmetric synthesis strategies.

The general approach involves:

• Synthesis of the Pyrrole Core: A highly substituted 1,4-diketone is reacted with a primary amine in a Paal-Knorr cyclocondensation to form the central pyrrole ring.

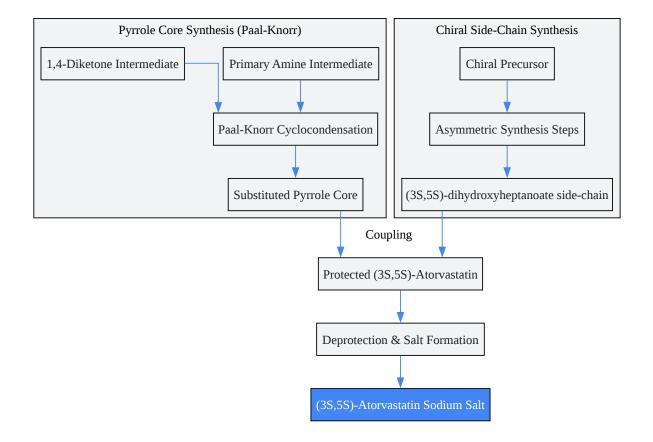






- Synthesis of the Chiral Side-Chain: The (3S, 5S)-3,5-dihydroxyheptanoate side-chain is synthesized through asymmetric methods to establish the correct stereocenters. This often involves chiral building blocks or asymmetric reduction steps.
- Coupling and Final Modification: The pyrrole core and the chiral side-chain are coupled, followed by deprotection steps and conversion to the desired salt form.

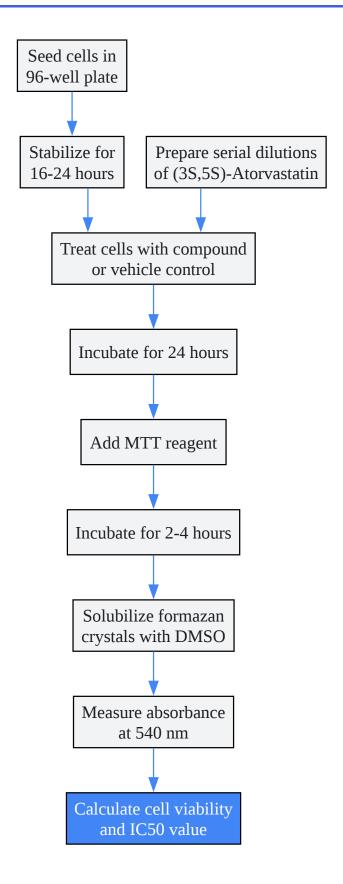












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